molecular formula C7H11F4NO2 B12290673 3-Fluorocyclopentan-1-amine;2,2,2-trifluoroacetic acid

3-Fluorocyclopentan-1-amine;2,2,2-trifluoroacetic acid

Cat. No.: B12290673
M. Wt: 217.16 g/mol
InChI Key: KENYQHOILZKBJM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-3-Fluorocyclopentanamine Trifluoroacetate Salt typically involves the fluorination of cyclopentanamineThe final step involves the formation of the trifluoroacetate salt .

Industrial Production Methods

Industrial production methods for cis-3-Fluorocyclopentanamine Trifluoroacetate Salt are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

cis-3-Fluorocyclopentanamine Trifluoroacetate Salt undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

cis-3-Fluorocyclopentanamine Trifluoroacetate Salt has several scientific research applications, including:

Mechanism of Action

The mechanism of action of cis-3-Fluorocyclopentanamine Trifluoroacetate Salt involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • cis-3-Fluorocyclopentanamine Hydrochloride
  • trans-3-Fluorocyclopentanamine Trifluoroacetate
  • cis-4-Fluorocyclopentanamine Trifluoroacetate

Uniqueness

cis-3-Fluorocyclopentanamine Trifluoroacetate Salt is unique due to its specific fluorination pattern and trifluoroacetate salt form. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C7H11F4NO2

Molecular Weight

217.16 g/mol

IUPAC Name

3-fluorocyclopentan-1-amine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C5H10FN.C2HF3O2/c6-4-1-2-5(7)3-4;3-2(4,5)1(6)7/h4-5H,1-3,7H2;(H,6,7)

InChI Key

KENYQHOILZKBJM-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC1N)F.C(=O)(C(F)(F)F)O

Origin of Product

United States

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